molecular formula C13H16N2O2S B2779744 (Z)-2-(2-((4-methoxyphenyl)imino)-4-methylthiazol-3(2H)-yl)ethanol CAS No. 928199-20-6

(Z)-2-(2-((4-methoxyphenyl)imino)-4-methylthiazol-3(2H)-yl)ethanol

Cat. No. B2779744
CAS RN: 928199-20-6
M. Wt: 264.34
InChI Key: XUVXMMCOLKNWLE-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2-((4-methoxyphenyl)imino)-4-methylthiazol-3(2H)-yl)ethanol, also known as MTZE, is a thiazole derivative that has gained attention in scientific research due to its potential pharmacological properties. MTZE has been reported to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Scientific Research Applications

Cardiovascular Applications

The compound’s phenolic and thiazole moieties may impact cardiovascular health. Investigations have looked into its effects on blood pressure regulation, vascular endothelial function, and lipid metabolism. Understanding its cardiovascular benefits or risks could guide therapeutic strategies for heart disease and related conditions.

These six areas represent promising avenues for further research and application of this compound. Keep in mind that while its structure suggests potential, rigorous studies are necessary to validate its efficacy, safety, and clinical relevance. 🌟

properties

IUPAC Name

2-[2-(4-methoxyphenyl)imino-4-methyl-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-10-9-18-13(15(10)7-8-16)14-11-3-5-12(17-2)6-4-11/h3-6,9,16H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVXMMCOLKNWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=NC2=CC=C(C=C2)OC)N1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2-((4-methoxyphenyl)imino)-4-methylthiazol-3(2H)-yl)ethanol

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